molecular formula C5H3ClIN B149840 4-Chloro-2-iodopyridine CAS No. 22918-03-2

4-Chloro-2-iodopyridine

Cat. No.: B149840
CAS No.: 22918-03-2
M. Wt: 239.44 g/mol
InChI Key: GGGYBMCVKQXJBU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, specifically at the 4 and 2 positions, respectively. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst like copper(I) iodide to facilitate the halogen exchange reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the chlorination of pyridine followed by iodination. The process may involve the use of chlorinating agents such as phosphorus oxychloride and iodinating agents like iodine monochloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-iodopyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: The compound is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

4-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYBMCVKQXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463774
Record name 4-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22918-03-2
Record name 4-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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